molecular formula C6H15NO2 B11727354 3-(2-Methoxyethylamino)propan-1-OL

3-(2-Methoxyethylamino)propan-1-OL

Cat. No.: B11727354
M. Wt: 133.19 g/mol
InChI Key: DENIBZMGTUCCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyethylamino)propan-1-OL is a chemical compound with the molecular formula C6H15NO2 and a molar mass of 133.19 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethylamino)propan-1-OL typically involves the reaction of 3-chloropropan-1-OL with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of ultrasound-assisted synthesis has been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethylamino)propan-1-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxyethylamino)propan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethylamino)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyethylamino)propan-1-OL is unique due to its specific functional groups, which confer distinct chemical and physical properties. The presence of the methoxy group enhances its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

3-(2-methoxyethylamino)propan-1-ol

InChI

InChI=1S/C6H15NO2/c1-9-6-4-7-3-2-5-8/h7-8H,2-6H2,1H3

InChI Key

DENIBZMGTUCCSK-UHFFFAOYSA-N

Canonical SMILES

COCCNCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.